1,4-b-D-Cellopentaitol

Description

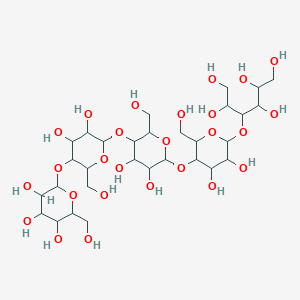

1,4-β-D-Cellopentaitol (CAS: 61473-65-2) is a cellulose-derived oligosaccharide composed of five β-1,4-linked D-glucose units. Its molecular formula is C₃₀H₅₄O₂₆, with a molecular weight of 830.73 g/mol . Synthesized via reactions of cellulose with sodium hydroxide borate, it forms a white crystalline powder with a melting point of 106–109°C, high water solubility, and mild sweetness .

This compound is non-toxic and metabolizes into sorbitol, making it beneficial for intestinal health and suitable for cell culture and fermentation studies . However, its high production cost limits industrial scalability .

Properties

IUPAC Name |

4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHNNNGMBRWNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,4-b-D-Cellopentaitol is prepared through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . The hydrolysis process breaks down the cellulose into smaller oligosaccharides, which are then reduced using borohydride to form 1,4-b-D-Cellopentaitol. This method ensures a high purity of over 90% .

Chemical Reactions Analysis

1,4-b-D-Cellopentaitol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another. Specific conditions and reagents depend on the desired substitution.

The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1,4-b-D-Cellopentaitol has several applications in scientific research:

Enzymology: It is used as a substrate for cellulases (endo-1,4-β-glucanases) in reducing sugar assays.

Carbohydrate Chemistry: It serves as a model compound for studying the structure and function of cellulose and its derivatives.

Biotechnology: It is used in the development of enzyme cocktails for industrial-scale biomass degradation.

Mechanism of Action

The mechanism of action of 1,4-b-D-Cellopentaitol involves its interaction with specific enzymes, such as cellulases. These enzymes hydrolyze the β-D-glucosidic linkages in the compound, releasing smaller sugar units like cellobiose . This process is crucial for the degradation of cellulose and the production of fermentable sugars.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Hydrolysis Efficiency : CELLOBIOHYDROLASE II exhibits peak activity for cellopentaitol (100%) and cellohexaitol (~102%), but activity drops sharply for shorter chains (e.g., cellotetraitol: ~1.2%, cellotriitol: negligible) . This suggests enzyme specificity for longer oligomers.

- Molecular Weight Impact : Longer chains (e.g., cellohexaitol) have higher molecular weights but comparable solubility to cellopentaitol, making them suitable for industrial processes requiring stable substrates .

- Cost and Availability : Cellopentaitol is commercially available (5 mg for ~$452) but costly due to synthesis complexity . Shorter analogs (e.g., cellotetraitol) may be cheaper but lack functional versatility .

Research Findings

- Enzyme Substrate Specificity : The hydrolysis data underscores that cellulases like CELLOBIOHYDROLASE II preferentially cleave longer oligomers, highlighting their role in biomass degradation and biofuel production .

- Industrial Relevance : Cellopentaitol’s use as an analytical standard and in biomaterials contrasts with cellohexaitol’s utility in high-throughput enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.